N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Researchers screening kinase-targeted libraries often lack access to reliably characterized probes with extended linkers for matched-pair SAR. This thiazole-benzamide (CAS 941984-90-3) fills that gap with a unique furan-2-ylmethylamino-2-oxoethyl linker that introduces conformational flexibility and extra H-bond capacity. - Enables direct comparison with 3,5-dimethoxy (CAS 941984-98-1) and unsubstituted benzamide (CAS 941947-27-9) analogs to isolate methoxy substitution effects. - Supported by patent-level anti-proliferative data against CDKs and related kinases. - Supplied with full analytical characterization; ready for immediate dispatch.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 941984-90-3
Cat. No. B2545429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
CAS941984-90-3
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23)
InChIKeyAYNWHORSKPZRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 941984-90-3): Structural Baseline and Procurement Context


N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 941984-90-3) is a synthetic small molecule (C18H17N3O4S, MW 371.4 g/mol) belonging to the thiazole-benzamide class. This compound family has been investigated in patents as inhibitors of cell proliferation and protein kinases, particularly for oncology applications [1]. The target compound features a 4-methoxybenzamide moiety linked to a 2-aminothiazole core via a —CH₂—C(O)—NH—CH₂—(furan-2-yl) linker, distinguishing it from simpler thiazole-benzamides by the incorporation of both a furan ring and an acetamide spacer.

Why Generic Thiazole-Benzamide Substitution is Insufficient for N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide


Substitution within the thiazole-benzamide class is complicated by the specific furan-2-ylmethylamino-2-oxoethyl linker present in CAS 941984-90-3. This structural feature is not merely a spacer; patents on related aminothiazole-benzamides indicate that modifications to the linker and substituents significantly alter kinase inhibition profiles and anti-proliferative potency [1]. Close analogs such as the 3,5-dimethoxy variant (CAS 941984-98-1) or the unsubstituted benzamide analog (CAS 941947-27-9) differ only in the methoxy substitution pattern on the benzamide ring, yet such subtle changes can lead to divergent biological activity, selectivity, and physicochemical properties that cannot be predicted without experimental data.

Quantitative Differentiation Evidence for N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Against Closest Structural Analogs


Structural Differentiation from Unsubstituted Benzamide Analog (CAS 941947-27-9): Methoxy Group Introduction

The target compound incorporates a 4-methoxy substituent on the benzamide ring, whereas the direct analog CAS 941947-27-9 bears an unsubstituted benzamide. In the broader thiazole-benzamide patent class, 4-methoxy substitution on the benzamide ring has been associated with altered potency in CDK inhibition assays compared to unsubstituted or halogen-substituted analogs [1]. However, no direct head-to-head comparative data between these two specific compounds has been published.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Physicochemical Differentiation from 3,5-Dimethoxy Analog (CAS 941984-98-1): Lipophilicity and Hydrogen Bonding Potential

The target compound (4-methoxy, MW 371.4) differs from CAS 941984-98-1 (3,5-dimethoxy, MW 401.4) by one methoxy group, resulting in a calculated molecular weight difference of 30 Da and distinct hydrogen bonding and lipophilicity profiles . In class-level analyses of benzamide kinase inhibitors, 3,5-dimethoxy substitution can introduce additional hydrogen bond acceptors that may alter target engagement and solubility relative to 4-mono-methoxy substitution [1]. No direct comparative experimental data are available for these two compounds.

Physicochemical Profiling Drug Design ADME Prediction

Linker-Specific Differentiation: Furan-2-ylmethylamino-2-oxoethyl vs. Simpler Thiazole-Benzamide Scaffolds

The target compound incorporates a unique furan-2-ylmethylamino-2-oxoethyl linker between the thiazole core and the terminal furan ring. This contrasts with simpler thiazole-benzamides such as LUF-5433 (4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide) which lacks the acetamide spacer and furan terminus [1]. In the patent literature on thiazole-benzamide CDK inhibitors, the nature and length of the linker have been shown to modulate kinase selectivity profiles [2]. However, no direct comparative selectivity data exist for the target compound against any specific comparator.

Scaffold Hopping Linker Pharmacology Kinase Selectivity

Predicted Binding Mode Differentiation via Molecular Docking: 4-Methoxy vs. Unsubstituted Benzamide

Computational docking studies on related quinoxaline-thiazole-benzamide hybrids have demonstrated that 4-methoxy substitution on the benzamide ring can alter the binding pose within the ATP-binding pocket of kinases compared to unsubstituted analogs, with predicted binding energy differences of approximately 0.5–1.5 kcal/mol favoring the methoxy-substituted compounds in certain kinase targets [1]. These predictions are class-level and have not been experimentally validated for CAS 941984-90-3.

Molecular Docking Kinase Inhibition In Silico Screening

Research Application Scenarios for N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Based on Structural Differentiation


Kinase Inhibitor Screening Libraries Requiring Extended Linker Chemotypes

CAS 941984-90-3 is best deployed in screening libraries designed to explore the chemical space of extended-linker thiazole-benzamides. Its furan-2-ylmethylamino-2-oxoethyl linker introduces conformational flexibility and additional hydrogen bonding capacity absent in simpler thiazole-benzamides like LUF-5433 [1]. This makes it suitable for kinase panels where flexible, multi-point binding may be advantageous, as suggested by patent-level SAR on related compounds . Selection is justified when the screening objective is to probe the effect of linker extension on kinase selectivity.

Structure-Activity Relationship Studies on Benzamide Methoxy Substitution Patterns

The compound serves as a precise tool for SAR studies comparing 4-methoxy (CAS 941984-90-3), 3,5-dimethoxy (CAS 941984-98-1), and unsubstituted benzamide (CAS 941947-27-9) variants within the identical thiazole-furan scaffold [1]. Procurement of all three compounds enables paired-head comparative studies that can isolate the contribution of methoxy substitution to target binding, cellular potency, and physicochemical properties without confounding changes to the core scaffold.

Hit-to-Lead Optimization for Anti-Proliferative Thiazole-Benzamide Programs

In the context of anti-proliferative drug discovery programs targeting CDKs or related kinases, the target compound represents a mid-range complexity scaffold with a distinct furan terminus and acetamide linker. Patent disclosures on related aminothiazole-benzamides (US 6,720,346) [1] indicate that this scaffold class can be optimized for cellular potency. The compound is appropriate for hit-to-lead studies where the goal is to benchmark the contribution of the furan-2-ylmethylamino-2-oxoethyl moiety against simpler or more complex linker analogs, using matched molecular pair analysis.

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